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Compound of Interest

Compound Name: 1-(3-Oxetanyl)-3-azetidinamine

Cat. No.: B1403786 Get Quote

In contemporary drug discovery, moving beyond flat, aromatic structures towards more three-

dimensional, sp³-rich scaffolds is a widely adopted strategy to enhance target selectivity, improve

physicochemical properties, and escape crowded intellectual property space. Small, saturated

heterocycles like azetidine and oxetane are particularly valuable building blocks in this pursuit.[1][2]

Azetidine: As the smallest nitrogen-containing saturated heterocycle with reasonable stability, the

azetidine ring imparts conformational rigidity.[1] This pre-organization of appended substituents can

reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[1]

Its nitrogen atom also serves as a key hydrogen bond acceptor or a point for further chemical

modification.

Oxetane: The oxetane ring is an emergent motif valued for its ability to act as a polar, low-

molecular-weight surrogate for less desirable functional groups like gem-dimethyl or carbonyls.[2][3]

The incorporation of an oxetane can significantly improve aqueous solubility, reduce lipophilicity,

and enhance metabolic stability by blocking sites of metabolism—all critical parameters in

optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

[3]

The compound 1-(3-Oxetanyl)-3-azetidinamine combines these two powerful motifs, creating a

unique scaffold that offers a compact, polar, and structurally defined vector for elaboration in

fragment-based drug design and lead optimization.

Core Compound Identification and Physicochemical
Profile
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Accurate identification is the cornerstone of reproducible research. The key identifiers and computed

physicochemical properties for 1-(3-Oxetanyl)-3-azetidinamine are summarized below.

Identifier / Property Value Source

CAS Number 1368005-98-4 [4][5]

IUPAC Name 1-(oxetan-3-yl)azetidin-3-amine [4]

InChI Key
RTLWLFDGXCPUIN-

UHFFFAOYSA-N
[4]

Molecular Formula C₆H₁₂N₂O [4]

Molecular Weight 128.17 g/mol [4]

LogP (calculated) -0.88 [4]

Hydrogen Bond Acceptors 3 [4]

Hydrogen Bond Donors 1 [4]

Fraction of sp³ carbons 1.00 [4]

digraph "Chemical_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="sans-serif", fontsize=12];

edge [penwidth=1.5];

// Atom nodes

N1 [label="N", pos="0,0.75!"];

C2 [label="C", pos="-0.87,-0.25!"];

C3 [label="C", pos="0,-1.25!"];

C4 [label="C", pos="0.87,-0.25!"];

N_amine [label="NH₂", pos="-0.5,-2.25!"];

C_oxetane_link [label="C", pos="0,2.0!"];

C_oxetane_1 [label="C", pos="-0.87,3.0!"];
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O_oxetane [label="O", pos="0,4.0!"];

C_oxetane_2 [label="C", pos="0.87,3.0!"];

// Draw bonds

edge [color="#202124"];

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- N1;

C3 -- N_amine [len=1.2];

N1 -- C_oxetane_link;

C_oxetane_link -- C_oxetane_1;

C_oxetane_1 -- O_oxetane;

O_oxetane -- C_oxetane_2;

C_oxetane_2 -- C_oxetane_link;

}

Caption: Chemical structure of 1-(3-Oxetanyl)-3-azetidinamine.

Synthetic Strategy and Mechanistic Rationale
The synthesis of 1-(3-Oxetanyl)-3-azetidinamine can be efficiently achieved via a two-step sequence

involving reductive amination followed by deprotection. This common and robust methodology is well-

suited for constructing C-N bonds.[6] The proposed pathway begins with commercially available N-

Boc-3-azetidinone.
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N-Boc-3-azetidinone
(Starting Material)

Oxetan-3-amine
Sodium Triacetoxyborohydride

(Reductive Amination)

tert-butyl 3-(oxetan-3-ylamino)azetidine-1-carboxylate
(Protected Intermediate)

 Step 1 

Trifluoroacetic Acid (TFA)
or HCl in Dioxane

(Deprotection)

1-(3-Oxetanyl)-3-azetidinamine
(Final Product)

 Step 2 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(3-Oxetanyl)-3-azetidinamine.
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Experimental Protocol: Synthesis via Reductive Amination
Step 1: Synthesis of tert-butyl 3-(oxetan-3-ylamino)azetidine-1-carboxylate (Protected Intermediate)

Setup: To a clean, dry round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-

azetidinone (1.0 eq).

Solvent: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane

(DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.

Addition of Amine: Add oxetan-3-amine (1.1 eq) to the solution.[7] Stir the mixture at room

temperature for 20-30 minutes. The formation of an intermediate iminium ion is the key mechanistic

step.

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

portion-wise to the reaction mixture. This reagent is a mild and selective reducing agent ideal for

reductive aminations, as it is less basic and less prone to reducing the starting ketone compared to

other hydrides.

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed.

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure to yield the crude protected intermediate. Purification may be performed via column

chromatography if necessary.

Step 2: Synthesis of 1-(3-Oxetanyl)-3-azetidinamine (Final Product)

Setup: Dissolve the crude protected intermediate from Step 1 in a minimal amount of DCM.

Deprotection: Add an excess of a strong acid to cleave the tert-butyloxycarbonyl (Boc) protecting

group. Common reagents include trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or a solution of

hydrochloric acid in 1,4-dioxane (e.g., 4M).
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Reaction: Stir the mixture at room temperature for 1-4 hours. The cleavage occurs via an E1-type

mechanism, releasing isobutylene and carbon dioxide.

Monitoring: Monitor the deprotection by TLC or LC-MS.

Isolation: Upon completion, concentrate the reaction mixture to dryness under reduced pressure. If

an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base,

dissolve the residue in a minimal amount of water, basify with a strong base (e.g., 1M NaOH) to pH

> 12, and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate). Dry the

combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 1-(3-
Oxetanyl)-3-azetidinamine.

Spectroscopic Characterization and Purity Assessment
The structural integrity and purity of the synthesized compound must be validated using standard

analytical techniques.[8]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show

distinct signals corresponding to the protons on the azetidine and oxetane rings. The methylene

protons adjacent to the nitrogen and oxygen atoms will appear as characteristic multiplets in the

aliphatic region (typically 2.5-4.5 ppm). The amine (-NH₂) protons will appear as a broad singlet, the

chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display six

unique signals corresponding to the six carbon atoms in the molecule, confirming the overall carbon

framework.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm

the molecular formula. The analysis should show a prominent ion peak corresponding to the exact

mass of the protonated molecule [M+H]⁺ (C₆H₁₃N₂O⁺).

Purity Analysis (HPLC/LC-MS): The purity of the final compound should be assessed using High-

Performance Liquid Chromatography (HPLC), typically with UV detection, or by LC-MS. For use in

biological assays, a purity of >95% is generally required.[4][5]

Applications in Drug Discovery and Lead Optimization
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The 1-(3-Oxetanyl)-3-azetidinamine scaffold is a powerful tool for medicinal chemists. Its value lies

in its ability to confer desirable drug-like properties.

Solubility Enhancement: The polar oxetane ring and the basic amine functionalities significantly

increase the compound's hydrophilicity, which can dramatically improve aqueous solubility—a

common hurdle in drug development.[3]

Metabolic Stability: The four-membered rings are relatively stable and can be used to replace

metabolically labile groups (e.g., isopropyl or tert-butyl groups), thereby increasing the half-life of a

drug candidate.[3]

Three-Dimensionality for Improved Selectivity: The rigid, non-planar structure of the combined rings

allows for a precise, three-dimensional presentation of pharmacophoric elements. This defined

spatial orientation can lead to higher binding affinity and improved selectivity for the target protein

over anti-targets.[1]

Vector for Library Synthesis: The primary amine on the azetidine ring serves as a versatile chemical

handle for further modification. It can be readily acylated, alkylated, or used in other coupling

reactions to generate a library of diverse analogs for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage Protocols
While a specific Safety Data Sheet (SDS) for this novel compound may not be publicly available,

handling procedures should be based on the properties of its constituent functional groups, namely

amines and small-ring heterocycles.[9][10]

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood.

Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant

gloves (e.g., nitrile).[11]

Hazards: Assume the compound is a skin and eye irritant and potentially corrosive, as is common

for liquid amines.[4][10] Avoid inhalation of any vapors or dust.[9]

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place

it in a sealed container for chemical waste disposal.[10] Dispose of all waste in accordance with

local, state, and federal regulations.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place,

away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion
1-(3-Oxetanyl)-3-azetidinamine is a highly valuable chemical scaffold that strategically combines the

beneficial properties of both oxetane and azetidine rings. Its synthesis is accessible through robust

and scalable chemical methods like reductive amination. The resulting molecule offers medicinal

chemists a tool to enhance solubility, metabolic stability, and three-dimensionality, addressing key

challenges in modern drug discovery. As the demand for novel, optimized clinical candidates grows,

the intelligent application of such advanced building blocks will be paramount to success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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